molecular formula C6H4BrNO B139531 2-Bromo-3-formylpyridine CAS No. 128071-75-0

2-Bromo-3-formylpyridine

Cat. No. B139531
M. Wt: 186.01 g/mol
InChI Key: GNFWMEFWZWXLIN-UHFFFAOYSA-N
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Description

2-Bromo-3-formylpyridine is a laboratory chemical . It has a molecular weight of 186.01 g/mol . The IUPAC name for this compound is 2-bromopyridine-3-carbaldehyde .


Synthesis Analysis

A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This method could potentially be applied to synthesize 2-Bromo-3-formylpyridine.


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-formylpyridine is C6H4BrNO . The InChI string representation is InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H .


Physical And Chemical Properties Analysis

2-Bromo-3-formylpyridine is a yellow solid . It has a molecular weight of 186.01 g/mol . The compound has a XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Synthesis and Intermediates

  • 2-Bromo-3-formylpyridine derivatives serve as key intermediates in the synthesis of various chemically significant compounds. For instance, 2- and 3-formylpyridine derivatives are prepared from corresponding nitrooxymethyl derivatives, with applications in developing potential antitumor and antiviral agents (Kinoshita & Ohishi, 1994).
  • The allylation and propargylation of 3-bromo-4-formylpyridine under specific conditions result in cyclopentannulated pyridines, showcasing the versatility of bromo-formylpyridine derivatives in complex organic synthesis (Jones, Fiumana, & Escudero-Hernandez, 2000).
  • Sequential Palladium-Catalyzed reactions involving bromo-chloropyridines demonstrate the utility of bromo-formylpyridine derivatives in synthesizing 2-arylpyridines, valuable in creating complexes with unique physical properties (Baloch, Roy, Bensaid, Guerchais, & Doucet, 2012).

Metal Complex Formation and Antimicrobial Activity

  • Bromo-formylpyridine derivatives are used in the preparation of metal-complexing molecular rods, contributing significantly to the field of inorganic chemistry and material science (Schwab, Fleischer, & Michl, 2002).
  • Novel zinc(II), copper(II), nickel(II), and cobalt(III) complexes with 2-formylpyridine derivatives exhibit interesting properties, including antioxidant, antimicrobial, and antiproliferative activities, highlighting their potential in medicinal chemistry and pharmacology (Balan, Burduniuc, Usataia, Graur, Chumakov, Petrenko, Gudumac, Gulea, & Pahonțu, 2020).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

properties

IUPAC Name

2-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFWMEFWZWXLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405795
Record name 2-Bromo-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-formylpyridine

CAS RN

128071-75-0
Record name 2-Bromo-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromonicotinaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium diisopropylamide (1.0M in THF, 12.6 mmol) is added to a stirring solution of 2-bromopyridine (2.0 g, 12.6 mmol) in THF (10 ml) at -78° under nitrogen. The resulting mixture is stirred at -78° for two hours followed by addition of dimethylformamide (12.6 mmol) in THF (5 ml) at -78°. The mixture is allowed to warm to 20°-25°, poured into a saturated aqueous solution of ammonium chloride (100 ml), and extracted with ethyl acetate (3×50 ml). The organic phases are combined, dried over sodium sulfate and solvent removed under reduced pressure. The resulting residue is purified via flash chromatography (silica gel; hexane/ethyl acetate (4/1)) to give the title compound, mp 74°-76°; NMR (CDCl3) 7.45, 8.19, 8.59, 10.35δ; MS (EI, m/e) 185 (M+).
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring solution of 2-bromopyridine (5.13 g, 3.2 mmol) in THF (90 ml) at −78° C. was slowly added lithium diisopropylamide (LDA) (2 M in THF, 17.9 ml, 3.6 mmol) and the resulting reaction mixture allowed to stir for three hours. To the reaction mixture was then slowly added DMF (9.49 g, 130 mmol) in THF (10 ml). The reaction mixture was stirred at −78° C. for 30 min, and was then allowed to warm to room temperature. Water (100 mol) was added and then the reaction mixture was extracted with ethyl acetate three times. The combined organic layers were dried over MgSO4. The solvent was removed and the resulting residue purified over silica gel chromatography eluted with hexane, to yield 2-bromo-pyridine-3-carbaldehyde as a white solid.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.49 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-formylpyridine
Reactant of Route 2
2-Bromo-3-formylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-formylpyridine
Reactant of Route 4
2-Bromo-3-formylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-formylpyridine
Reactant of Route 6
2-Bromo-3-formylpyridine

Citations

For This Compound
13
Citations
P Björk, T Aakermann, AB Hörnfeldt… - Journal of …, 1995 - Wiley Online Library
… naphthyridines [1] was improved through the Pd(0) catalyzed cross-coupling of 3-formyl-4-iodopyridine, 2-formyl-3-iodopyridine, 3bromo-4-formylpyridine and 2-bromo-3-formylpyridine …
Number of citations: 32 onlinelibrary.wiley.com
P Björk, AB Hörnfeldt, S Gronowitz - Heterocyclic Communications, 1997 - degruyter.com
… mixture from which 2-bromo-3-formylpyridine-iV-oxide could be isolated in trace amounts [7]. Attempted deprotection with wet silica gel [8] or with other acids in tetrahydrofuran failed. …
Number of citations: 3 www.degruyter.com
J Ruiz, E Lete, N Sotomayor - Tetrahedron, 2006 - Elsevier
… For the preparation of this alcohol, 2-bromopyridine was ortho-lithiated with LDA and trapped with DMF, followed by NaBH 4 reduction of the so-obtained 2-bromo-3-formylpyridine, …
Number of citations: 34 www.sciencedirect.com
MJ Genin, TJ Poel, PD May, LA Kopta… - Journal of medicinal …, 1999 - ACS Publications
… In an effort to avoid the synthesis of the 2-bromo-3-formylpyridine and improve upon the previous route, we investigated an alternate route which employed the commercially available 2-…
Number of citations: 14 pubs.acs.org
T Sherstobitova, K Maryunina, S Tolstikov… - ACS …, 2019 - ACS Publications
… The reagents used without additional purification included 2-bromo-3-formylpyridine (96%, Sigma-Aldrich), 5-bromonicotinaldehyde (97%, Sigma-Aldrich), 6-bromo-3-formylpyridine (95…
Number of citations: 10 pubs.acs.org
KR Roesch, RC Larock - The Journal of organic chemistry, 2002 - ACS Publications
… , 18 2-bromocyclopentene-1-carboxaldehyde, 19 1-bromo-3,4-dihydronaphthalene-2-carboxaldehyde, 20 (Z)-3-iodo-3-phenyl-2-propenal, 21 and 2-bromo-3-formylpyridine 22 were …
Number of citations: 260 pubs.acs.org
JA Tran, W Jiang, FC Tucci, BA Fleck… - Journal of medicinal …, 2007 - ACS Publications
… The product 2-bromo-3-formylpyridine 17a was obtained as yellow oil (9.4 g, 50.5 mmol, 19% yield). 2-Bromo-3-formylpyridine (17a, 9.4 g, 50.5 mmol) was dissolved in DMF (100 mL) …
Number of citations: 19 pubs.acs.org
SB Wang, Q Gu, SL You - The Journal of Organic Chemistry, 2017 - ACS Publications
… Prepared following the general procedure from ferrocene (3.6 mmol scale) and 2-bromo-3-formylpyridine (5.4 mmol). Compound 1e was isolated on silica gel (ethyl acetate/petroleum …
Number of citations: 49 pubs.acs.org
MA Toledo, C Pedregal, C Lafuente… - Journal of medicinal …, 2014 - ACS Publications
Nociceptin/OFQ (N/OFQ) is a 17 amino acid peptide that is the endogenous ligand for the ORL1/NOP receptor. Nociceptin appears to regulate a host of physiological functions such as …
Number of citations: 55 pubs.acs.org
JPK Meigh - 2000 - search.proquest.com
Approaches toward the pyridopyrrolo [1, 3-c] pyrimidines, typified by the Variolins were investigated from pyrimidin-2 (1H)-ones, 3, 4, 5, 6-tetrahydropyrimidin-2 (1H)-ones and 2, 4 (1H, …
Number of citations: 0 search.proquest.com

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